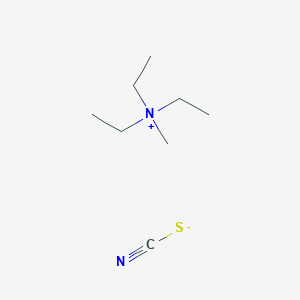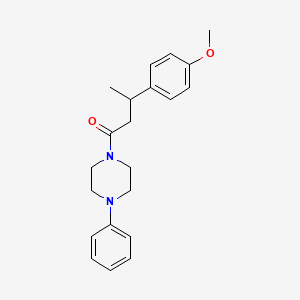![molecular formula C20H26O2 B14360887 2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane CAS No. 93124-96-0](/img/structure/B14360887.png)
2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane is a complex organic compound characterized by its oxirane ring and naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of the oxirane ring through epoxidation reactions, and the introduction of the naphthalene group via etherification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted derivatives of the original compound. These products can further undergo additional reactions to form more complex molecules.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, affecting various cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-3-{3-methyl-5-[(phenyl)oxy]pentyl}oxirane
- 2,2-Dimethyl-3-{3-methyl-5-[(benzyl)oxy]pentyl}oxirane
- 2,2-Dimethyl-3-{3-methyl-5-[(toluene)oxy]pentyl}oxirane
Uniqueness
Compared to similar compounds, 2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane stands out due to the presence of the naphthalene group. This structural feature imparts unique chemical and physical properties, making it more versatile in various applications. The naphthalene moiety also enhances the compound’s ability to interact with biological targets, potentially leading to more potent biological activities.
Propiedades
Número CAS |
93124-96-0 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-(3-methyl-5-naphthalen-1-yloxypentyl)oxirane |
InChI |
InChI=1S/C20H26O2/c1-15(11-12-19-20(2,3)22-19)13-14-21-18-10-6-8-16-7-4-5-9-17(16)18/h4-10,15,19H,11-14H2,1-3H3 |
Clave InChI |
SDEWEBJDOSUZJB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1C(O1)(C)C)CCOC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


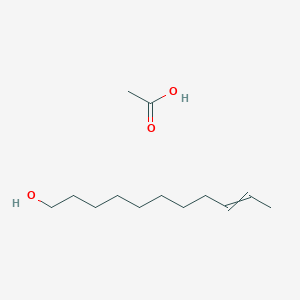
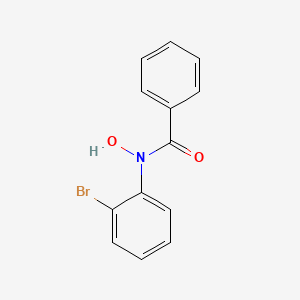
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)

![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
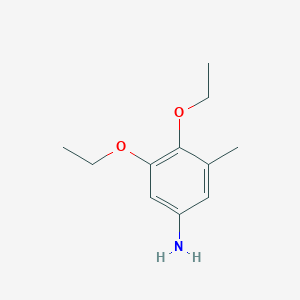
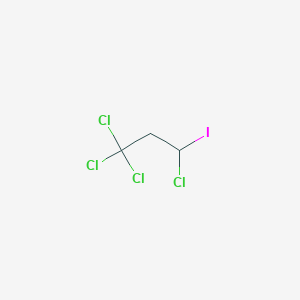
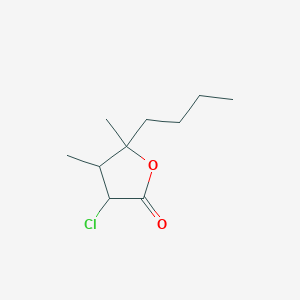
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
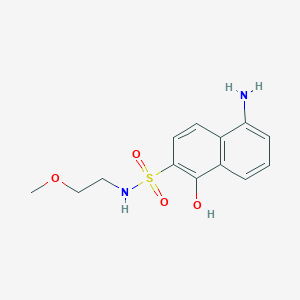
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)
